4-(Azetidin-3-yloxy)butanenitrile
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Overview
Description
4-(Azetidin-3-yloxy)butanenitrile is a chemical compound with the molecular formula C7H12N2O. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)butanenitrile typically involves the reaction of azetidine with butanenitrile under specific conditions. One common method involves the alkylation of azetidine with butanenitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-3-yloxy)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine derivatives .
Scientific Research Applications
4-(Azetidin-3-yloxy)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of azetidine derivatives with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azetidin-3-yloxy)butanenitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yloxy)butanenitrile: Similar in structure but with a different position of the azetidine ring.
Azetidine and Oxetane Derivatives: These compounds share the azetidine ring but may have different substituents or additional functional groups.
Uniqueness
4-(Azetidin-3-yloxy)butanenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-(azetidin-3-yloxy)butanenitrile |
InChI |
InChI=1S/C7H12N2O/c8-3-1-2-4-10-7-5-9-6-7/h7,9H,1-2,4-6H2 |
InChI Key |
BPECHSCFFKETTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCCCC#N |
Origin of Product |
United States |
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